1S-LSD

Catalog No.
S3351313
CAS No.
50-37-3
M.F
C20H25N3O
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1S-LSD

CAS Number

50-37-3

Product Name

1S-LSD

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3/t14-,18-/m1/s1

InChI Key

VAYOSLLFUXYJDT-RDTXWAMCSA-N

SMILES

Array

solubility

Water soluble

Synonyms

Acid Diethylamide, Lysergic, Diethylamide, Lysergic Acid, LSD, LSD 25, LSD-25, Lysergic Acid Diethylamide, Lysergic Acid Diethylamide Tartrate, Lysergide

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C

The exact mass of the compound Lysergide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water solublein water, 67.02 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Lysergic Acid. It belongs to the ontological category of organic heterotetracyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1S-LSD (1-[3-(trimethylsilyl)propanoyl]-lysergic acid diethylamide) is an N1-acyl-substituted lysergamide utilized strictly as an analytical reference standard and pharmacokinetic prodrug model. Synthesized via the addition of a bulky, silicon-containing trimethylsilyl group to the ergoline scaffold, it functions as an inactive precursor that undergoes rapid enzymatic deacylation to yield LSD[1]. From a procurement perspective, 1S-LSD is distinguished by its elevated lipophilicity, which dictates specific handling and solvation protocols compared to classical lysergamides . Its targeted carbon-silicon switch makes it a critical material for forensic toxicology, metabolic profiling, and regulatory compliance research [1].

Substituting 1S-LSD with generic lysergamides like LSD or earlier prodrugs (e.g., 1P-LSD) critically compromises both experimental validity and procurement legality. Using free LSD bypasses the N1-deacylation step entirely, rendering it ineffective for studying prodrug hydrolysis kinetics or delayed-onset receptor activation[2]. Conversely, substituting with 1P-LSD fails in forensic assay development because 1P-LSD cannot generate the distinct silanolized biomarkers required to definitively prove 1S-LSD exposure[1]. Furthermore, in jurisdictions with strict analog laws, carbon-based analogs are often restricted; 1S-LSD's specific silicon incorporation circumvents these structural definitions, making it the only legally viable in-class substitute for uninterrupted laboratory procurement [1].

Generation of Distinct Silicon-Retaining Metabolic Biomarkers

In human liver microsome assays, 1S-LSD undergoes rapid biotransformation, yielding 62 distinct metabolites. Crucially, unlike 1P-LSD, 1S-LSD generates five highly abundant metabolites that retain the 3-silylpropanoyl moiety (designated Si04, Si06, Si09, Si11, and Si21), including N-deethylated and silanolized variants [1]. These silicon-specific signatures are entirely absent in the metabolic profiles of traditional carbon-based lysergamides [1].

Evidence DimensionSpecific metabolite generation
Target Compound DataYields 5 major silicon-retaining biomarkers (e.g., Si04, Si06)
Comparator Or Baseline1P-LSD / LSD (0 silicon-retaining biomarkers)
Quantified DifferenceAbsolute presence of silanolized metabolites vs. complete absence in comparators
ConditionsIn vitro human liver microsome incubation analyzed via LC-QTOF-MS

Procurement of 1S-LSD is mandatory for forensic laboratories developing targeted LC-MS/MS screening panels to differentiate silicon-containing substance consumption from classical lysergamides.

Steric Hindrance and Receptor Binding Attenuation

The bulky 3-(trimethylsilyl)propanoyl group at the N1 position of 1S-LSD imposes significant steric hindrance, drastically reducing its intrinsic binding affinity to the 5-HT2A receptor prior to metabolic cleavage. While free LSD exhibits a high affinity, N1-acyl substitution in compounds like 1S-LSD reduces this affinity by one to two orders of magnitude [1]. This confirms that 1S-LSD acts fundamentally as an inactive prodrug, relying entirely on esterase-mediated deacylation to liberate active LSD [1].

Evidence Dimension5-HT2A Receptor Affinity (Ki)
Target Compound DataAffinity reduced by 1 to 2 orders of magnitude
Comparator Or BaselineFree LSD (Ki ~ 2.9 nM)
Quantified Difference10- to 100-fold reduction in receptor binding affinity
ConditionsIn vitro radioligand binding assay on cell membranes expressing human 5-HT2A receptors

Validates the selection of 1S-LSD as a precise molecular tool for studying delayed-onset pharmacokinetics and esterase-dependent prodrug activation mechanisms.

Lipophilicity and Organic Solvent Compatibility

The incorporation of the trimethylsilyl group significantly increases the lipophilicity of 1S-LSD compared to the parent compound LSD. Consequently, 1S-LSD exhibits sparing solubility in polar aprotic solvents, dissolving at concentrations of 1–10 mg/mL in both acetonitrile and dimethyl sulfoxide (DMSO). This heightened hydrophobicity alters its retention time in reversed-phase chromatography, causing it to elute later than less lipophilic analogs [1].

Evidence DimensionSolvent solubility and lipophilicity
Target Compound DataSparingly soluble: 1-10 mg/mL in ACN/DMSO; high lipophilicity
Comparator Or BaselineLSD (Modest water solubility; lower lipophilicity)
Quantified DifferenceShift from aqueous solubility to strict requirement for organic solvents (1-10 mg/mL capacity)
ConditionsStandard laboratory stock solution preparation at 25°C

Informs procurement and laboratory handling protocols, ensuring buyers utilize appropriate organic solvents for stock preparation and adjust UHPLC gradients for delayed elution.

Forensic LC-MS/MS Biomarker Panel Development

Because 1S-LSD generates distinct silanolized metabolites (such as Si04 and Si06) that are absent in the breakdown of classical lysergamides, it is the essential reference standard for forensic toxicology labs. Procuring 1S-LSD allows analytical chemists to synthesize these specific biomarkers in vitro and calibrate mass spectrometry equipment to definitively identify silicon-containing substance exposure in biological matrices [1].

Prodrug Hydrolysis and Pharmacokinetic Modeling

The 10- to 100-fold reduction in 5-HT2A receptor affinity confirms 1S-LSD's status as an inactive prodrug. This makes it a precise candidate for in vitro liver microsome assays designed to model esterase-mediated N1-deacylation rates. Researchers can use 1S-LSD to compare the cleavage kinetics of bulky silicon-containing acyl groups against traditional carbon-based analogs like 1P-LSD [2].

Reversed-Phase UHPLC Method Calibration

The enhanced lipophilicity imparted by the trimethylsilyl group causes 1S-LSD to exhibit delayed retention times compared to LSD and 1P-LSD. Analytical laboratories procure 1S-LSD to serve as a late-eluting reference marker or internal standard when developing multiplexed UHPLC gradients for the separation of complex lysergamide mixtures .

Physical Description

Prismatic crystals (from benzene). Tasteless and odorless. A hallucinogen.

Color/Form

Pointed prisms from benzene
Colorless

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

323.199762429 Da

Monoisotopic Mass

323.199762429 Da

Heavy Atom Count

24

Taste

Tasteless

LogP

2.95
2.95 (LogP)
log Kow = 2.95

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

176 to 185 °F (NTP, 1992)
82 °C
Crystals (with 1-2 molecules of water) in plates from water. MP: 240 °C (decomposes). Amphoteric; moderately soluble in pyridine; slightly soluble in water and neutral organic sovents; soluble in alkaline and acid solutions /Lysergic acid/

UNII

8NA5SWF92O

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.56%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (97.56%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (97.56%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H351 (97.56%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: LSD, also known as lysergic acid diethylamide, is a colorless, prism-like solid. It is odorless and tasteless. It is moderately soluble in water. It is also known by street names Acid, Blotter, Dots, and Yellow Sunshine. It is a Schedule I drug of the Controlled Substances Act. USE: LSD is an illegal drug of abuse. It is one of the most powerful mood-changing chemicals. EXPOSURE: Exposure will occur in people making it illegally and distributing and using LSD. LSD released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It is not expected to build up in fish. RISK: LSD is a hallucinogen that alters awareness of surrounding objects and conditions, thoughts and feelings. It causes hallucinations or sensations of images that appear real but are not. Increased heart rate, blood pressure, breathing rate and rise in body temperature occurs. Sleeplessness, appetite loss, shaking and sweating has also been reported. Anxiety, panic attacks, depression and schizophrenia can result from using LSD. LSD users can suffer from flashbacks during times of increased stress. Miscarriages and congenital birth defects have been reported in some humans following LSD abuse during pregnancy. In laboratory animals, pregnancy loss, birth defects, and altered nervous system and eye development were observed in some studies following exposure to LSD during pregnancy. Data on the potential for LSD to cause cancer in humans or laboratory animals were not available. The potential for LSD to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)[FOR MORE INFORMATION: (1) National Library of Medicine Hazardous Substances Data Bank. Available from, as of Oct 11, 2017: http://toxnet.nlm.nih.gov/newtoxnet/hsdb.htm (2) IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Man. Available from, as of Oct 11, 2017: http://monographs.iarc.fr/ENG/Classification/index.php (3) National Institutes of Health. National Institute on Drug Abuse. Drug Facts. Hallucinogens. Jan 2016. Available from, as of Oct 11, 2017: https://www.drugabuse.gov/publications/drugfacts/hallucinogens (4) National Library of Medicine. MedlinePlus. LSD. Available from, as of Oct 11, 2017: https://medlineplus.gov/ency/patientinstructions/000795.htm (5) National Toxicology Program. 2016. Report on Carcinogens, 14th ed., Research Triangle Park, NC: US Dept Health Human Serv, Public Health Serv. Available from, as of Oct 11, 2017: https://ntp.niehs.nih.gov/pubhealth/roc/index-1.html (6) US DEA. Office of Diversion Control. D-lysergic acid diethylamide. Available from, as of September 27, 2017: https://www.deadiversion.usdoj.gov/index.html (7) US DEA; Title 21 Code Fed Reg. Part 1308 - Schedules of Controlled Substances. Schedules. Sec 1308.11(d). Schedule I.

Drug Indication

Lysergic acid diethylamide (LSD) is a classical hallucinogen originally synthesized by Albert Hoffman. He accidentally concocted the drug while making experimental substances from ergots to create circulatory and respiratory stimulants. The most pronounced effect on the animals allowed him to create a model for psychosis and study the induced temporary psychotic-like states. During the psychotic state, he also noted permitted recall and produced improved insight.

Therapeutic Uses

Hallucinogens; Serotonin Agonists; Serotonin Antagonists
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Lysergic Acid Diethylamide is included in the database.
/EXPL THER/ Psychedelic drugs such as lysergic acid diethylamide (LSD) were used extensively in psychiatry in the past and their therapeutic potential is beginning to be re-examined today. Psychedelic psychotherapy typically involves a patient lying with their eyes-closed during peak drug effects, while listening to music and being supervised by trained psychotherapists. In this context, music is considered to be a key element in the therapeutic model; working in synergy with the drug to evoke therapeutically meaningful thoughts, emotions and imagery. The underlying mechanisms involved in this process have, however, never been formally investigated. Here we studied the interaction between LSD and music-listening on eyes-closed imagery by means of a placebo-controlled, functional magnetic resonance imaging (fMRI) study. Twelve healthy volunteers received intravenously administered LSD (75 ug) and, on a separate occasion, placebo, before being scanned under eyes-closed resting conditions with and without music-listening. The parahippocampal cortex (PHC) has previously been linked with (1) music-evoked emotion, (2) the action of psychedelics, and (3) mental imagery. Imaging analyses therefore focused on changes in the connectivity profile of this particular structure. Results revealed increased PHC-visual cortex (VC) functional connectivity and PHC to VC information flow in the interaction between music and LSD. This latter result correlated positively with ratings of enhanced eyes-closed visual imagery, including imagery of an autobiographical nature. These findings suggest a plausible mechanism by which LSD works in combination with music listening to enhance certain subjective experiences that may be useful in a therapeutic context.
/EXPL THER/ A recently published study showed the safety and efficacy of LSD-assisted psychotherapy in patients with anxiety associated with life-threatening diseases. Participants of this study were included in a prospective follow-up. 12 months after finishing LSD psychotherapy, 10 participants were tested for anxiety (STAI) and participated in a semi-structured interview. A Qualitative Content Analysis (QCA) was carried out on the interviews to elaborate about LSD effects and lasting psychological changes. None of the participants reported lasting adverse reactions. The significant benefits as measured with the STAI were sustained over a 12-month period. In the QCA participants consistently reported insightful, cathartic and interpersonal experiences, accompanied by a reduction in anxiety (77.8%) and a rise in quality of life (66.7%). Evaluations of subjective experiences suggest facilitated access to emotions, confrontation of previously unknown anxieties, worries, resources and intense emotional peak experiences a la Maslow as major psychological working mechanisms. The experiences created led to a restructuring of the person's emotional trust, situational understanding, habits and world view. LSD administered in a medically supervised psychotherapeutic setting can be safe and generate lasting benefits in patients with a life-threatening disease. Explanatory models for the therapeutic effects of LSD warrant further study.
For more Therapeutic Uses (Complete) data for LSD (7 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Hallucinogens

Mechanism of Action

The goal of the present study was to better delineate the mechanisms of action of the prototypical hallucinogen LSD. LSD (0.03, 0.1 and 0.3 mg/kg, s.c.) produced locomotor hyperactivity, disruption of /prepulse inhibition (PPI)/ and a number of behaviors indicative of 5-HT activation such as wet-dog shakes, back muscle contractions and forepaw treading. These various behavioral effects of LSD were studied in both Sprague-Dawley and Wistar rats, although with the exception of back muscle contractions which were more prominent in Sprague-Dawley rats, no major strain differences were detected. The PPI disruption induced by LSD (0.1 mg/kg) in Sprague-Dawley rats was completely reversed by pretreatment with the selective 5-HT(2A) antagonist MDL 100907 (0.5 and 1 mg/kg, s.c.). In contrast, pretreatment with antagonists at 5-HT(2C), (SB 242084 (0.5 mg/kg, i.p.)); 5-HT(2B/2C) (SDZ SER 082 (1 mg/kg, s.c.)); 5-HT(1A), ((+)-WAY 100135 (1 and 20 mg/kg, s.c.)) and 5-HT(6) receptors, (RO 04-6790 (30 mg/kg, i.p.)), all failed to influence LSD-induced disruption of PPI. The dopamine DA(2like) receptor antagonist, haloperidol (0.1 and 0.2 mg/kg, s.c.), was without effect against an LSD-induced disruption of PPI. Finally, selective blockade of 5-HT(2A) but not 5-HT(2C) receptors completely abolished the locomotor hyperactivity induced by LSD. These findings provide empirical evidence to support the view that the hallucinogenic effects of LSD are mediated by a direct agonist effect at 5-HT(2A) receptors.
... By genetically expressing /5-HT(2A) receptor (2AR)/ only in cortex, /investigators/show that 2AR-regulated pathways on cortical neurons are sufficient to mediate the signaling pattern and behavioral response to hallucinogens. Hallucinogenic and nonhallucinogenic 2AR agonists both regulate signaling in the same 2AR-expressing cortical neurons. However, the signaling and behavioral responses to the hallucinogens are distinct. While lisuride and LSD both act at 2AR expressed by cortex neurons to regulate phospholipase C, LSD responses also involve pertussis toxin-sensitive heterotrimeric G(i/o) proteins and Src. ...
Lysergic acid diethylamide (LSD) produces altered mood and hallucinations in humans and binds with high affinity to serotonin-2A (5-HT(2A)) receptors. Although LSD interacts with other receptors, the activation of 5-HT(2A) receptors is thought to mediate the hallucinogenic properties of LSD. The goal of this study was to identify the brain sites activated by LSD and to determine the influence of 5-HT(2A) receptors in this activation. Rats were pretreated with the 5-HT(2A) receptor antagonist MDL 100907 (0.3 mg/kg, i.p.) or vehicle 30 min prior to LSD (500 mg/kg, i.p.) administration and killed 3 hr later. Brain tissue was examined for Fos protein expression by immunohistochemistry. LSD administration produced a five- to eight-fold increase in Fos-like immunoreactivity in medial prefrontal cortex, anterior cingulate cortex, and central nucleus of amygdala. However, in dorsal striatum and nucleus accumbens no increase in Fos-like immunoreactivity was observed. Pretreatment with MDL 100907 completely blocked LSD-induced Fos-like immunoreactivity in medial prefrontal cortex and anterior cingulate cortex, but only partially blocked LSD-induced Fos-like immunoreactivity in amygdala. Double-labeled immunohistochemistry revealed that LSD did not induce Fos-like immunoreactivity in cortical cells expressing 5-HT(2A) receptors, suggesting an indirect activation of cortical neurons. These results indicate that the LSD activation of medial prefrontal cortex and anterior cingulate cortex is mediated by 5-HT(2A) receptors, whereas in amygdala 5-HT(2A) receptor activation is a component of the response. These findings support the hypothesis that the medial prefrontal cortex, anterior cingulate cortex, and perhaps the amygdala, are important regions involved in the production of hallucinations.
... The indoleamine hallucinogen D-lysergic acid diethylamide (LSD, which binds to 5-HT1A, 1B, 1D, 1E, 1F, 2A, 2C, 5, 6, 7, dopamine D1 and D2, and alpha1 and alpha2 adrenergic receptors), but not their non-hallucinogenic congeners, inhibited N-methyl-D-aspartate (NMDA)-induced inward current and NMDA receptor-mediated synaptic responses evoked by electrical stimulation of the forceps minor in pyramidal cells of the prefrontal cortical slices. The inhibitory effect of hallucinogens was mimicked by 5-HT in the presence of selective 5-HT1A and 5-HT3 receptor antagonists. The inhibitory action of ... LSD ... on the NMDA transmission was blocked by the 5-HT2A receptor antagonists R-(+)-alpha-(2, 3-dimethoxyphenyl)-1-[4-fluorophenylethyl]-4-piperidinethanol and ketanserin. However, at low concentrations ...LSD... only partially depressed the NMDA response, /and/ blocked the inhibitory effect of 5-HT, suggesting a partial agonist action. Whereas N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide (W-7, a calmodulin antagonist) and N-[2-[[[3-(4'-chlorophenyl)- 2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4'-methoxy-benzenesulfonamide phosphate (KN-93, a Ca2+/CaM-KII inhibitor), but not the negative control 2-[N-4'methoxybenzenesulfonyl]amino-N-(4'-chlorophenyl)-2-propenyl-N -methylbenzylamine phosphate (KN-92), blocked the inhibitory action of LSD ..., the selective protein kinase C inhibitor chelerythrine was without any effect. /The authors/ conclude that phenethylamine and indoleamine hallucinogens may exert their hallucinogenic effect by interacting with 5-HT2A receptors via a Ca2+/CaM-KII-dependent signal transduction pathway as partial agonists and modulating the NMDA receptors-mediated sensory, perceptual, affective and cognitive processes.
For more Mechanism of Action (Complete) data for LSD (9 total), please visit the HSDB record page.

Vapor Pressure

2.04X10-8 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

50-37-3

Absorption Distribution and Excretion

Rapidly absorbed.
/LSD/ is converted metabolized in the liver via hydroxylation and glucuronidation, and excreted predominantly as a pharmacologically inactive compound.
When taken orally, the effects become apparent within about 30 minutes and may continue for 8 to 12 hours or more. The duration and intensity of effects are dose-dependent.
Following a dose of 160 ug to 13 subjects, plasma concentrations varied considerably up to 9 ug/L. Only about 1 % is excreted unchanged in the urine in 24 hours.
The qualitative and quantitative aspects of the metabolism and elimination of (14)C-LSD in the rat, guinea pig and rhesus monkey have been investigated. Rats given an i.p. dose (1 mg/kg) excreted 73% of the (14)C in the feces, 16% in the urine and 3.4% in the expired air as (14)CO2 in 96 hr. Guinea pigs similarly dosed, excreted 40% in the feces, 28% (urine) and 18% (expired (14)CO2) in 96 hr. Rhesus monkeys (0.15 mg/kg i.m.) eliminated 39% of the (14)C in the urine and 23% in the feces in 96 hr. Extensive biliary excretion of (14)C-LSD occurred in both the rat and guinea pig. Bile duct-cannulated rats excreted 68% of an i.v. dose (1.33 mg/kg) in the bile in 5 hr and the guinea pig 52% in 6 hr...
For more Absorption, Distribution and Excretion (Complete) data for LSD (8 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
Three case reports are presented, including autopsy findings and toxicological screening results, which were tested positive for the potent hallucinogenic drug lysergic acid diethylamide (LSD). LSD and its main metabolites were quantified in brain tissue and femoral blood, and furthermore hematoma and urine when available. LSD, its main metabolite 2-oxo-3-hydroxy-LSD (oxo-HO-LSD), and iso-LSD were quantified in biological samples according to a previously published procedure involving liquid-liquid extraction and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). ...
Following a dose of 160 ug to 13 subjects ... in humans, LSD is extensively transformed in the liver by hydroxylation and glucuronide conjugation to inactive metabolites. ...A major metabolite found in urine is 2-oxylysergide.
The metabolism of lysergic acid diethylamide (LSD) to 2-oxo-3-hydroxy lysergic acid diethylamide (O-H-LSD) was investigated in liver microsomes and cyropreserved hepatocytes from humans. Previous studies have demonstrated that O-H-LSD is present in human urine at concentrations 16-43 times greater than LSD, the parent compound. Additionally, these studies have determined that O-H-LSD is not generated during the specimen extraction and analytical processes or due to parent compound degradation in aqueous urine samples. However, these studies have not been conclusive in demonstrating that O-H-LSD is uniquely produced during in vivo metabolism. Phase I drug metabolism was investigated by incubating human liver microsomes and cryopreserved human hepatocytes with LSD. The reaction was quenched at various time points, and the aliquots were extracted using liquid partitioning and analyzed by liquid chromatography-mass spectrometry. O-H-LSD was positively identified in all human liver microsomal and human hepatocyte fractions incubated with LSD. In addition, O-H-LSD was not detected in any microsomal or hepatocyte fraction not treated with LSD nor in LSD specimens devoid of microsomes or hepatocytes. This study provides definitive evidence that O-H-LSD is produced as a metabolic product following incubation of human liver microsomes and hepatocytes with LSD.
The qualitative and quantitative aspects of the metabolism and elimination of (14)C-LSD in the rat, guinea pig and rhesus monkey have been investigated. ...(14)C-LSD is almost completely metabolized by all three species and little unchanged drug is excreted. The metabolites identified were 13- and 14-hydroxy-LSD and their glucuronic acid conjugates, 2-oxo-LSD, de-ethyl LSD and a naphthostyril derivative. There occur, however, important species differences in the nature and amounts of the various metabolites. In the rat and guinea pig the major metabolites were the glucuronic acid conjugates of 13- and 14-hydroxy-LSD which were found in both urine and bile. The guinea pig excreted significant amounts of 2-oxo-LSD in urine and bile. De-ethyl LSD was a minor urinary metabolite in both species. The metabolism of LSD appeared to be more complicated in the rhesus monkey. The urine contained at least nine metabolites of which four were identified as follows: 13- and 14-hydroxy-LSD (as glucuronic acid conjugates) de-ethyl LSD and a naphthostyril derivative. Unlike the rat and guinea pig the glucuronic acid conjugates of 13- and 14-hydroxy-LSD were only present in small amounts. Of the remaining five unidentified metabolites, three were major. The biliary metabolites of (14)C-iso-LSD in the rat have been studied and been shown to be similar to those produced from (14)C-LSD, namely 13- and 14-hydroxy-iso-LSD and their glucuronic acid conjugates and 2-oxo-iso-LSD.
For more Metabolism/Metabolites (Complete) data for LSD (7 total), please visit the HSDB record page.
LSD's effects normally last from 6 - 12 hours depending on dosage, tolerance, body weight and age. Its half-life in humans is 175 min. It is metabolized in the liver by NADH-dependent microsomal enzymes and its metabolites may be quantified in the urine. The major metabolite is 2-oxy-3-hydroxy-LSD. Other metabolites include 2-oxy-LSD, LAE, nor-LSD, di-hydroxy-LSD, 13- and 14-hydroxy-LSD as glucoronides, lysergic acid ethyl-2-hydroxyethylamide (LEO), and trioxylated LSD. (L1925, A2918)

Associated Chemicals

LSD tartrate; 17676-08-3

Wikipedia

Lysergic acid diethylamide

Biological Half Life

3 hours
Two micrograms per kilogram of LSD-25 was administered intravenously to five normal human subjects. The concentration of drug in plasma was determined serially over the subsequent 8 hours. LSD-25 was found to be present in human plasma in relatively large quantities during the period of peak effect. The half-life of LSD-25 in human plasma was calculated to be 175 min.
LSD has an elimination half life of about 2.5 hours.

Methods of Manufacturing

Methods for producing LSD are complex and require an experienced chemist. Several methods are known, but the majority use lysergic acid as the precursor. Lysergic acid itself is also often produced in clandestine laboratories using ergometrine or ergotamine tartrate as the starting material. ... Depending on the method used, other essential reagents include N,N-carbonyldi-imidazole, diethylamine or hydrazine.
Industrial preparation: Pioch, United States of America patent 2736728; Garbrecht, United States of America patent 2774763 (both to Lilly); Patelli, Bernardi, United States of America patent 3141887 (1964 to Farmitalia).

General Manufacturing Information

Synthetic derivative of lysergic acid. Only the D-form is active.
LSD is abused for its hallucinogenic effects. LSD is abused by teenagers and young adults in connection with 'raves', night club and concert settings.

Analytic Laboratory Methods

LSD may be detected in paper doses after extracting the drug into methanol. The extract is spotted onto filter paper, dried and examined under ultraviolet light (360 nm); LSD gives a strong blue fluorescence. Ehrlich's reagent (p-dimethyl-aminobenzaldehyde) gives a blue/purple color and may be applied after thin layer chromatography. HPLC with fluorescence detection or gas chromatography/mass spectrometry are used for confirmation or quantification. The major ions in the mass spectrum are m/z = 323, 221, 181, 222, 207, 72, 223 and 324.
DETERMINATION OF LSD IN DRUG POWDERS BY PAPER CHROMATOGRAPHIC SPECTROPHOTOMETRY @ 400 TO 200 NM.
ROOM-TEMPERATURE FLUORESCENCE & LOW-TEMP PHOSPHORESCENCE ANALYTICAL CURVES AND LIMITS OF DETECTION HAVE BEEN DETERMINED IN METHANOL-WATER SOLN FOR 9 HALLUCINOGENIC DRUGS INCL LSD. DETECTION LIMITS ARE VERY LOW, BETWEEN 1 AND 23 PPB.
THIN LAYER CHROMATOGRAPHY AND FLUOROMETRY WERE USED TO DETECT LSD IN POLICE SEIZURE MATERIALS.
For more Analytic Laboratory Methods (Complete) data for LSD (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

LC-MS determination in biological fluids.
Commercial immunoassays are available for the detection of LSD in urine at concentrations at or above 0.5 micrograms/L.
A radioimmunoassay (RIA) with a cutoff of 0.5 mg/mL for LSD-reative substances gave a positive test for the urine collected from /two volunteers who received LSD 1 ug/kg of body weight/ for up to 30 hours after administration. Two metabolites of LSD could be detected by a highly sensitive GC/MS assay in the urine specimens collected for up to 72 hr
High performance liquid chromatography combined with fluorescence detection has been used to detect LSD at urinary concentrations as low as 0.5 mg/mL. ... Capillary column gas chromatography and electron ionization mass spectrometry ... is also capable of measuring LSD concentrations as low as 0.5 mg/mL. However, neither of these assays is useful for detection of LSD in urine for more than about 12 hr after ingestion.
For more Clinical Laboratory Methods (Complete) data for LSD (20 total), please visit the HSDB record page.

Storage Conditions

This compound is a Schedule I DEA Controlled Substance and is to be stored according to State and Federal Regulations.
Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C.
Two studies have shown that LSD is stable in urine for more than a month when stored at or below room temperature and protected from direct sunlight or other sources of ultraviolet radiation.

Interactions

... This study aims to determine if parenteral injections of the hallucinogens LSD, d,l-2,5-dimethoxy-4-methylamphetamine, and 5-methoxy-dimethyltryptamine /to rabbits/ elicit the 5-HT(2A)-mediated behavior of head bobs and whether intrahippocampal injections of LSD would produce head bobs and enhance trace eyeblink conditioning. LSD was infused into the dorsal hippocampus just prior to each of eight conditioning sessions. One day after the last infusion of LSD,(+/-)-1(2, 5-dimethoxy-4-iodophenyl)-2-aminopropane hydrochloride (DOI) was infused into the hippocampus to determine whether there had been a desensitization of the 5-HT(2A) receptor as measured by a decrease in DOI-elicited head bobs. Acute parenteral or intrahippocampal LSD elicited a 5-HT(2A) but not a 5-HT(2C)-mediated behavior, and chronic administration enhanced conditioned responding relative to vehicle controls. Rabbits that had been chronically infused with 3 or 10 nM per side of LSD during Pavlovian conditioning and then infused with DOI demonstrated a smaller increase in head bobs relative to controls. LSD produced its enhancement of Pavlovian conditioning through an effect on 5-HT(2A) receptors located in the dorsal hippocampus. The slight, short-lived enhancement of learning produced by LSD appears to be due to the development of desensitization of the 5-HT(2A) receptor within the hippocampus as a result of repeated administration of its agonist (LSD).
/Investigators/ report a case of grand mal convulsions following ingestion of LSD in conjunction with a therapeutic regimen of fluoxetine. Mr. A, 16 years old, had an unremarkable medical history, notable for the absence of a seizure disorder, and had been maintained without incident on a regimen of fluoxetine, 20 mg/day, for approximately 1 year. About 1 hr after consuming the second of two doses of "blotter" LSD (and 3 hr after the initial dose), he developed marked stupor. Emergency services were summoned. In transport to the hospital, the patient was observed to develop an apparent focal seizure involving the left arm and face, which progressed to a grand mal convulsion and responded to 10 mg i.v. of diazepam.
A case of severe limb ischemia predominating in the legs in a young female drug addict is reported. Arteriography revealed diffuse spasm of all arteries of the lower limbs associated with localized spasm along the profunda artery in particular. These appearances regressed on control angiography performed 10 days later. The treatment which associated volume expanders and intravenous vasodilatation agents (magnesium sulfate) led to rapid improvement in the clinical condition in 3 days. There were no long-term complications. The causative role of LSD was suggested by the history of greatly increased intake in the period before the onset of symptoms. LSD is a derivative of lysergic acid, the common nucleus of the derivative of the ergot of rye. Analysis of a sample dose taken by the patient showed a very large quantity of LSD and of lysergic acid and a very small amount of other ergot alkaloids known for their peripheral vasoconstrictor effects. ...
In human volunteers, 198 trials were made to determine the threshold dose for recognition of lysergic acid diethylamide (LSD-25) and the effect upon this of chlorpromazine and phenoxybenzamine. The threshold dose of LSD was determined to be 20 ug or 0.260 to 0.295 ug/kg. Chlorpromazine, in a dose of 25 mg., given 30 min beforehand or phenoxybenzamine, in a 10 mg. dose, given at the same time blocked recognition of the dose of LSD, i.e., raised the threshold. The same dose of chlorpromazine when given at the same time as or 30 minutes after LSD did not block recognition. Neither chlorpromazine in this dosage nor phenoxybenzamine in doses up to 30 mg. had any significant physiologic or subjective effect. The results suggest that the mechanisms through which these compounds block the recognition of LSD are different from those producing their peripheral autonomic effects.
For more Interactions (Complete) data for LSD (16 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
LSD ... decomposes in light and at high temperatures.

Dates

Last modified: 08-19-2023
GREINER T, BURCH NR, EDELBERG R: Psychopathology and psychophysiology of minimal LSD-25 dosage; a preliminary dosage-response spectrum. AMA Arch Neurol Psychiatry. 1958 Feb;79(2):208-10. [PMID:13497365]
AGHAJANIAN GK, BING OH: PERSISTENCE OF LYSERGIC ACID DIETHYLAMIDE IN THE PLASMA OF HUMAN SUBJECTS. Clin Pharmacol Ther. 1964 Sep-Oct;5:611-4. [PMID:14209776]
Papac DI, Foltz RL: Measurement of lysergic acid diethylamide (LSD) in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry. J Anal Toxicol. 1990 May-Jun;14(3):189-90. [PMID:2374410]
Nichols DE: Hallucinogens. Pharmacol Ther. 2004 Feb;101(2):131-81. [PMID:14761703]
Jacobs BL, Heym J, Rasmussen K: Raphe neurons: firing rate correlates with size of drug response. Eur J Pharmacol. 1983 Jun 3;90(2-3):275-8. [PMID:6873185]

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